3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid
Overview
Description
3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid is an organic compound that features an indoline moiety attached to a propionic acid backbone with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid typically involves the following steps:
Formation of Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole or via cyclization reactions involving aniline derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Formation of Propionic Acid Backbone: The propionic acid backbone can be constructed through various methods, including the alkylation of malonic acid derivatives followed by decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid can undergo several types of chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted indoline derivatives.
Scientific Research Applications
3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science: Possible applications in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid involves its interaction with various molecular targets and pathways. The indoline moiety may interact with biological receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(2-Indolinyl)-2-methylpropionic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-(2-Indolinyl)-2-(trifluoromethyl)acetic acid: Similar structure but with a shorter carbon chain, potentially affecting its reactivity and applications.
Uniqueness
3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid is unique due to the presence of both the indoline moiety and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-2-ylmethyl)-3,3,3-trifluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9(11(17)18)6-8-5-7-3-1-2-4-10(7)16-8/h1-4,8-9,16H,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOULSYTKDTIJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584882 | |
Record name | 2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3,3-trifluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-19-0 | |
Record name | 2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3,3-trifluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Indolinyl-2-trifluoromethylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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